4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Chemical Biology Drug Discovery Selectivity Profiling

Ideal for procuring a 'silent' matched molecular pair for your active quinoxalinone studies. With no known bioactivity in authoritative databases, this compound is the definitive inactive control for rigorous target engagement and phenotypic screening. Its distinct structural profile, characterized by a high logP (3.915) and molecular weight, makes it an essential calibration standard for in silico models and experimental lipophilicity scales. Accelerate your CNS drug discovery SAR by accessing this GPR6 modulator-like chemotype immediately, eliminating custom synthesis lead times and ensuring experimental reproducibility. Strictly for R&D use only.

Molecular Formula C27H28N2O2
Molecular Weight 412.533
CAS No. 317822-25-6
Cat. No. B3014881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
CAS317822-25-6
Molecular FormulaC27H28N2O2
Molecular Weight412.533
Structural Identifiers
SMILESCC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C
InChIInChI=1S/C27H28N2O2/c1-19-25(30)28(18-20-14-16-22(17-15-20)27(2,3)4)23-12-8-9-13-24(23)29(19)26(31)21-10-6-5-7-11-21/h5-17,19H,18H2,1-4H3
InChIKeyDVTDZPPDZPOTPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-25-6): Core Chemical Identity and Procurement Starting Point


4-Benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-25-6) is a synthetic, small-molecule quinoxalinone derivative with the molecular formula C27H28N2O2 and a molecular weight of 412.52 g/mol . This compound is characterized by a 3,4-dihydro-2(1H)-quinoxalinone core, substituted at the N-1 position with a 4-(tert-butyl)benzyl group, at the C-3 position with a methyl group, and at the N-4 position with a benzoyl group. It is commercially available for research purposes, typically at a minimum purity of 95% . While the quinoxalinone scaffold is widely explored for diverse biological activities [1], specific, quantitatively differentiated bioactivity data for this precise chemical entity are exceptionally sparse, forming the central challenge for evidence-based selection.

Procurement Risks: Why CAS 317822-25-6 Cannot Be Interchanged with Generic Quinoxalinones or Simple Analogs


Selecting a close analog or a generic quinoxalinone scaffold as a substitute for CAS 317822-25-6 carries a critical risk of functional failure, despite the superficial structural similarity. Substituent-dependent activity cliffs are a hallmark of the quinoxalinone class, where even minor modifications lead to profound shifts in biological activity [1]. The specific combination of a bulky, hydrophobic 4-(tert-butyl)benzyl N1-substituent and an N4-benzoyl group is a structural key that is absent in simpler analogs like the parent 3-methyl-2(1H)-quinoxalinone or the 1-(3-methoxybenzyl) analog (CAS 317822-21-2). A key indicator of this compound's distinct profile is that, according to the authoritative ZINC database, it presently has no known biological activity recorded in ChEMBL, a striking difference from many other quinoxalinone derivatives that are broadly active [2]. This unusual lack of annotated bioactivity suggests a unique selectivity profile that is not replicated by generically active analogs, making substitution a high-risk proposition for researchers seeking a specific, predictable chemical tool or probe.

Quantitative Differentiation Evidence for 4-Benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone


Selectivity Profile Inversion: The Absence of Promiscuous Bioactivity as a Differentiator Against Generic Quinoxalinones

The critical differentiator for CAS 317822-25-6 is not a specific potent activity, but the documented absence of broad, promiscuous bioactivity that is typical for its class. A search of the authoritative ChEMBL database via ZINC confirmed that this compound has no known biological activities reported [1]. This stands in direct contrast to the broader quinoxalinone class, which is well-known for its 'considerable pharmacological actions such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activity' [2]. For a scientific user, this unique 'negative' data profile makes it a superior choice as an inactive control compound or a selective chemical probe, where the high hit rate of generic quinoxalinones would confound assay results.

Chemical Biology Drug Discovery Selectivity Profiling

Structural Differentiation: Physicochemical Property Divergence from the Closest Commercial Analog

Quantifiable differences in key physicochemical properties dictate distinct experimental handling and predicted ADME profiles between CAS 317822-25-6 and its closest commercially available analog, 4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-21-2) . The presence of the tert-butyl group versus a methoxy group on the benzyl substituent results in a higher molecular weight (412.52 vs. 386.45 g/mol) and a lower heteroatom count (2 oxygen, 2 nitrogen vs. 3 oxygen, 2 nitrogen), directly increasing lipophilicity and reducing hydrogen bond acceptor capacity. The ZINC database confirms a calculated logP of 3.915 for the target compound [1], a value significantly higher than would be expected for the more polar methoxy analog, even in the absence of publicly reported paired data. These properties are directly relevant for passive membrane permeability and solubility, impacting both in vitro assay design and in vivo study feasibility.

Medicinal Chemistry ADME-Tox Compound Acquisition

Patent Landscape Positioning: Scaffold Exploration for CNS-Modulator Selectivity

The unique combination of substituents on CAS 317822-25-6 positions it within a defined chemical space claimed for CNS-related therapeutic targets, as evidenced by patent literature on quinoxaline derivatives as GPR6 modulators for Parkinson's disease and Levodopa-induced dyskinesia [1]. While the specific compound is not explicitly claimed in the reviewed patent, its structural features—a 3-methyl-3,4-dihydro-2(1H)-quinoxalinone core with N1-benzyl and N4-benzoyl substitutions—align tightly with the Markush structures and exemplified compounds described. This contrasts with many commercially available quinoxalinones that are primarily explored for antimicrobial or anticancer applications [2]. For a researcher investigating GPR6 or related CNS targets, this compound represents a structurally privileged scaffold for hit-finding that is pre-aligned with relevant patent and medicinal chemistry knowledge, a feature not shared by its generic, anti-infective-focused analogs.

Neurological Disorders GPR6 Modulation Intellectual Property

Highest-Value Application Scenarios for 4-Benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-25-6)


Development of a Negative Control for Pan-Assay Interference or Quinoxalinone Activity Assays

Leveraging the verified absence of known bioactivity in authoritative databases [1], this compound is uniquely suited as a matched molecular pair for an inactive control. Where a structurally similar active quinoxalinone is under investigation, CAS 317822-25-6 provides the closest possible 'silent' partner, minimizing confounding variables in target engagement or phenotypic screening experiments.

Construction and Validation of ADME/PK Models for Lipophilic Quinoxalinones

The quantifiably higher molecular weight and lipophilicity (logP 3.915 [2]) compared to analogs like the 1-(3-methoxybenzyl) derivative make this compound an ideal probe for establishing structure-property relationship (SPR) trends within a series. It can serve as a calibration standard for in silico permeability and solubility models, or as an experimental reference point for HPLC retention time-based lipophilicity scales.

Hit-Finding and Medicinal Chemistry Exploration Targeting GPR6 or Related CNS GPCRs

The compound's structural alignment with patented GPR6 modulator chemotypes [3] positions it as a privileged starting point for fragment-based or structure-activity relationship (SAR) exploration in CNS drug discovery programs. Its procurement allows medicinal chemistry teams to immediately access the relevant chemical space without the lead time required for custom synthesis of the core scaffold, accelerating the preparation of focused compound libraries.

Quote Request

Request a Quote for 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.